molecular formula C17H20ClNO2 B13903365 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride CAS No. 106556-72-3

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride

Cat. No.: B13903365
CAS No.: 106556-72-3
M. Wt: 305.8 g/mol
InChI Key: WHQPOIUNDMLKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a dimethylamino group, a phenoxyphenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride typically involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 4-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.

    Addition of the Propanone Moiety: The next step involves the addition of the propanone group to the phenoxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl ketones, while reduction may produce phenylpropyl alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride
  • 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride
  • 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride

Uniqueness

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride is unique due to the presence of the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

106556-72-3

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15;/h3-11H,12-13H2,1-2H3;1H

InChI Key

WHQPOIUNDMLKCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.